molecular formula C14H18N6O4 B11058923 N-(4-methylcyclohexyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(4-methylcyclohexyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11058923
M. Wt: 334.33 g/mol
InChI Key: IZTNVQZQNMEMFA-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a 1,2,4-oxadiazole ring, a nitro-substituted pyrazole, and a cyclohexyl moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the nitro-pyrazole moiety: This step involves the nitration of a pyrazole ring, which can be carried out using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via alkylation reactions, where a suitable cyclohexyl halide reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitroso derivatives, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylcyclohexyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the oxadiazole and nitro-pyrazole moieties, which are known to interact with biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The nitro group can be a precursor to bioactive amines, and the oxadiazole ring is a common pharmacophore in drug design.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the oxadiazole ring could bind to specific molecular targets, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a cyclohexyl group, a nitro-pyrazole moiety, and an oxadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H18N6O4

Molecular Weight

334.33 g/mol

IUPAC Name

N-(4-methylcyclohexyl)-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H18N6O4/c1-9-2-4-10(5-3-9)15-13(21)14-16-11(18-24-14)8-19-7-6-12(17-19)20(22)23/h6-7,9-10H,2-5,8H2,1H3,(H,15,21)

InChI Key

IZTNVQZQNMEMFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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